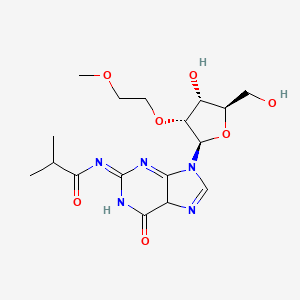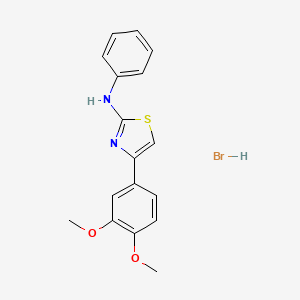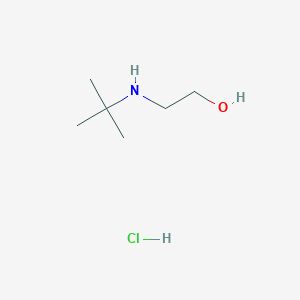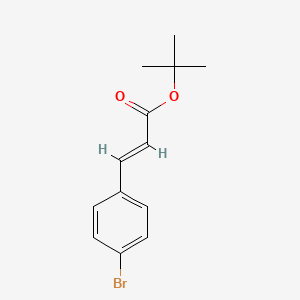![molecular formula C10H10FO2S- B12341689 Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester](/img/structure/B12341689.png)
Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester is an organic compound that belongs to the class of thioesters It is characterized by the presence of a fluorophenyl group attached to a thioacetic acid moiety, which is further esterified with ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester typically involves the reaction of 4-fluorothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted esters and amides.
科学研究应用
Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester involves its interaction with biological targets through its functional groups. The thioester moiety can undergo hydrolysis to release the active thiol, which can then interact with proteins and enzymes, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Acetic acid,2-[(4-fluorophenyl)thio]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Acetic acid,2-[(4-chlorophenyl)thio]-, ethyl ester: Contains a chlorophenyl group instead of a fluorophenyl group.
Acetic acid,2-[(4-bromophenyl)thio]-, ethyl ester: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro- and bromo- analogs. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H10FO2S- |
|---|---|
分子量 |
213.25 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H11FO2S/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)/p-1 |
InChI 键 |
RXUJETLFFOEPGU-UHFFFAOYSA-M |
规范 SMILES |
CCC(C(=O)[O-])SC1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B12341621.png)

![Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B12341640.png)
![tert-butyl (3S)-3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate](/img/structure/B12341649.png)


![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12341663.png)
![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12341669.png)
![Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate](/img/structure/B12341671.png)

![[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12341694.png)
![[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid](/img/structure/B12341699.png)

